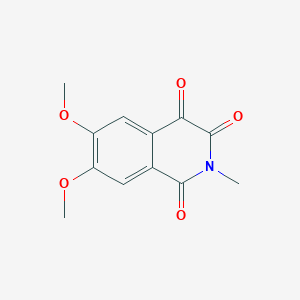

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Description

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a heterocyclic compound featuring an isoquinoline backbone substituted with two methoxy groups at positions 6 and 7, a methyl group at position 2, and three ketone groups at positions 1, 3, and 4 (forming a trione moiety). This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis. The trione group is redox-active, as demonstrated in peri-naphthindan-trione reactions with enediols (), suggesting similar reactivity for this compound .

Properties

IUPAC Name |

6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-13-11(15)7-5-9(18-3)8(17-2)4-6(7)10(14)12(13)16/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOGVJUSAFGQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2C(=O)C1=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506042 | |

| Record name | 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38973-41-0 | |

| Record name | 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction leads to the formation of the isoquinoline ring system . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.

Substitution: The methoxy groups on the isoquinoline ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Overcoming Multidrug Resistance (MDR)

One of the key applications of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is in the development of compounds that can reverse MDR in cancer cells. MDR is a significant barrier in chemotherapy, where cancer cells develop resistance to multiple drugs. Research has indicated that derivatives of isoquinoline can modulate P-glycoprotein (P-gp), a major efflux transporter responsible for drug resistance.

- Mechanism of Action : The compound acts as a P-gp modulator, enhancing the efficacy of conventional chemotherapeutics like doxorubicin by increasing their intracellular concentrations in resistant cancer cell lines .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of isoquinoline derivatives in sensitizing cancer cells to chemotherapy:

- Study on Amide Derivatives : A study synthesized a series of amide derivatives based on the 6,7-dimethoxy-2-methylisoquinoline scaffold. These compounds were evaluated for their ability to inhibit P-gp and showed significant sensitizing activity when co-administered with doxorubicin .

- Selectivity Profiles : The selectivity towards different ABC transporters was also assessed. Compounds exhibited varying degrees of selectivity towards P-gp compared to other transporters like MRP1 and BCRP, indicating potential for tailored therapeutic strategies .

Kinase Inhibition

Another promising application of this compound is its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways and are often implicated in cancer progression.

- Inhibition Studies : Research has highlighted the compound's ability to inhibit specific kinases involved in tumor growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Chemical Stability and Pharmacokinetics

Understanding the stability and pharmacokinetics of this compound is essential for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Spectral Data Comparison

- 6,7-Dimethoxy-1-methylisoquinoline derivatives (e.g., 6i): ¹H-NMR: Peaks at δ 2.61 (CH₂), 3.33–3.89 (methoxy and methyl groups), 6.56–7.34 (aromatic protons) . ¹³C-NMR: Signals at δ 169.99 (carbonyl), 147.6–128.2 (aromatic carbons), 55.96–28.4 (aliphatic carbons) .

- 3,4-Dihydro-6,7-dimethoxyisoquinoline (2f): ¹H-NMR: δ 2.63 (t, J=8.0 Hz, 2H), 3.86 (s, 6H, methoxy), 6.66–6.80 (aromatic protons) . Melting Point: 206–207°C (ethanol recrystallization) .

The trione group in the target compound would likely introduce deshielded carbonyl signals (δ ~170–200 ppm in ¹³C-NMR) and reduce solubility compared to dihydroisoquinolines .

Reactivity and Functional Group Interactions

Redox Activity

The peri-naphthindan-trione () reacts with Z-ascorbic acid (enediol) to form redox-active precipitates, releasing CO₂ and undergoing hydrolysis to form diketones. Similarly, the trione group in 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione may participate in reversible redox reactions, though methoxy groups could stabilize the aromatic system and modulate reactivity .

Substitution Reactions

Analog 6k (6,7-dimethoxy-2-(methylsulfonyl)-1-phenyl-tetrahydroisoquinoline) undergoes sulfonyl group substitution, as evidenced by its synthesis from precursor amines (). The trione moiety in the target compound may instead favor nucleophilic attacks at carbonyl carbons, enabling diverse functionalization pathways .

Data Tables

Table 1. Elemental Analysis of Selected Analogs

Biological Activity

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (C12H11NO5) is a compound belonging to the isoquinoline family, characterized by its unique chemical structure and potential biological activities. This article provides an in-depth examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of this compound features two methoxy groups and a methyl group attached to an isoquinoline framework. Its molecular weight is approximately 249.22 g/mol. The compound can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cells in vitro. For example, it has been tested against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), demonstrating IC50 values in the low micromolar range .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

Antimicrobial Activity

This compound also shows promising antimicrobial properties :

- Bacterial Inhibition : It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Topoisomerase Inhibition : It has been suggested that the compound acts as a topoisomerase inhibitor, interfering with DNA replication and transcription processes in rapidly dividing cells .

- Modulation of Drug Resistance : Recent studies indicate that derivatives of isoquinoline compounds may reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Study on Anticancer Activity

A recent study published in Phytochemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited strong antibacterial activity with MIC values lower than those of conventional antibiotics like penicillin .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione in laboratory settings?

- Methodological Answer : Synthesis involves multi-step organic reactions, often starting with methoxy-substituted precursors. Key factors include:

- Temperature Control : Optimal ranges (e.g., 45–80°C) to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Reaction Time : Extended durations (≥12 hours) improve yields but require monitoring for decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound .

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve closely related byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by sharp melting points (e.g., 223–226°C) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients validate purity (>95%) for biological assays .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 160–180 ppm) groups .

- IR Spectroscopy : Confirm C=O stretches (1640–1698 cm⁻¹) and aromatic C-H bonds (2932–3075 cm⁻¹) .

- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed in synthesizing tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL derivatives) to control stereochemistry at the 2-methyl position .

- Reaction Optimization : Adjust pH (e.g., acidic conditions for protonation) and solvent polarity to favor desired diastereomers .

- Analytical Validation : Chiral HPLC or X-ray crystallography confirms stereochemical outcomes .

Q. How to resolve contradictions in reaction outcomes under varying conditions (e.g., temperature, solvent)?

- Methodological Answer :

- Iterative Testing : Systematically vary one parameter (e.g., solvent) while holding others constant to identify causal factors .

- Mechanistic Probes : Use deuterated solvents or radical scavengers to detect intermediates (e.g., via EPR) .

- Data Cross-Validation : Compare NMR, IR, and MS data across conditions to rule out impurities or side products .

Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy) to assess bioactivity changes .

- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays) with dose-response curves .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.